N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide
Overview
Description
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Guanidino-4-methylphenyl)-4-(methylpiperazine-1-YL-methyl)benzamide, also known as TRC-G835725, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C21H30Cl2N6O
- Molecular Weight : 453.41 g/mol
- CAS Number : 581076-67-7
- Purity : >95% (HPLC) .
The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes:
- Kappa Opioid Receptor Antagonism : Preliminary studies suggest that compounds with similar structures may act as selective kappa opioid receptor antagonists. This mechanism could be relevant for pain management and addiction treatment .
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases associated with cancer progression, particularly in models of triple-negative breast cancer (TNBC). Its analogs have demonstrated significant inhibitory activity against the EGFR-L858R/T790M mutation, which is often resistant to conventional therapies .
- Metalloproteinase Inhibition : The compound has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor metastasis and angiogenesis .
Pharmacokinetics
Pharmacokinetic studies reveal important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Oral Bioavailability : The compound demonstrated an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg .
- Clearance Rate : The clearance rate was found to be 82.7 ± 1.97 mL/h/kg, indicating a moderate clearance profile post intravenous administration .
- Toxicity Profile : Toxicity studies in animal models have shown no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- In studies involving MDA-MB-231 TNBC cells, the compound exhibited potent antiproliferative effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- The selectivity index was notably high when compared to non-cancerous cell lines, indicating potential for targeted cancer therapy.
- Animal Models :
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-3-8-18(13-19(15)25-21(22)23)24-20(28)17-6-4-16(5-7-17)14-27-11-9-26(2)10-12-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)(H4,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAMJOBVYWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121965 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-65-5 | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581076-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(Aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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